molecular formula C24H25N5O2 B2753679 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-65-1

3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2753679
CAS No.: 1105247-65-1
M. Wt: 415.497
InChI Key: QDVHHTLFWAEXJE-UHFFFAOYSA-N
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Description

3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidoindole core. It has garnered interest in scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a catalyst.

    Coupling with Pyrimidoindole Core: The piperazine intermediate is then coupled with a pyrimidoindole core through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: The final step involves the oxidation of the coupled product to form the desired compound. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), various halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions (Ca2+) . This activation leads to various cellular responses, including neurite growth and neuroprotection in cultured neurons.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide
  • 4-(2,3-Dimethylphenyl)-N-(2-ethoxyphenyl)-1-piperazineacetamide

Uniqueness

Compared to similar compounds, 3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique pyrimidoindole core, which imparts distinct pharmacological properties. Its ability to selectively activate specific TRPC channels makes it a valuable compound for neuroprotective and anti-inflammatory research .

Properties

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-6-5-9-20(17(16)2)27-10-12-28(13-11-27)21(30)14-29-15-25-22-18-7-3-4-8-19(18)26-23(22)24(29)31/h3-9,15,26H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVHHTLFWAEXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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